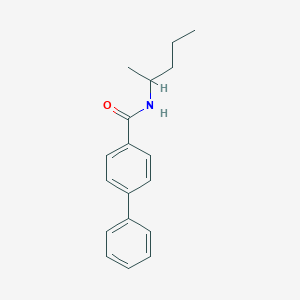

N-(pentan-2-yl)biphenyl-4-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H21NO |

|---|---|

Molekulargewicht |

267.4 g/mol |

IUPAC-Name |

N-pentan-2-yl-4-phenylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-3-7-14(2)19-18(20)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3,(H,19,20) |

InChI-Schlüssel |

ANZIWDKRGKXGOQ-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Kanonische SMILES |

CCCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(pentan-2-yl)biphenyl-4-carboxamide: Synthesis, Characterization, and Potential Applications

Introduction

The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and unique physicochemical properties.[1][2] This technical guide provides a comprehensive overview of a specific derivative, N-(pentan-2-yl)biphenyl-4-carboxamide, a molecule of interest for its potential applications in drug discovery and development. While experimental data for this exact compound is not extensively available in public literature, this guide will leverage data from closely related analogues and established chemical principles to provide a detailed profile.

This document will cover the chemical structure, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential biological significance. The information is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

Chemical Structure and Identification

N-(pentan-2-yl)biphenyl-4-carboxamide is an organic compound featuring a biphenyl core linked to a pentan-2-yl group via an amide linkage.

-

IUPAC Name: N-(pentan-2-yl)biphenyl-4-carboxamide

-

Molecular Formula: C₁₈H₂₁NO[3]

-

Molecular Weight: 267.37 g/mol [3]

-

SMILES: CCCC(C)NC(=O)c1ccc(cc1)c2ccccc2[3]

-

Compound ID: Y030-3754 (Chemdiv)[3]

The structure consists of a biphenyl-4-carboxylic acid moiety where the carboxylic acid is converted to a secondary amide with pentan-2-amine. The presence of a chiral center on the pentan-2-yl group means this compound can exist as two enantiomers, (R)-N-(pentan-2-yl)biphenyl-4-carboxamide and (S)-N-(pentan-2-yl)biphenyl-4-carboxamide.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point (°C) | 145 - 155 | Estimated based on similar N-alkyl biphenyl carboxamides. The exact value will depend on the crystalline form and enantiomeric purity. |

| Boiling Point (°C) | > 400 | High boiling point is expected due to the molecular weight and polar amide group. |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in non-polar solvents like hexane. Insoluble in water. | The amide group provides some polarity, but the large hydrophobic biphenyl and pentyl groups dominate. |

| LogP | ~4.5 | The high octanol-water partition coefficient indicates significant lipophilicity. |

Synthesis Protocol

The synthesis of N-(pentan-2-yl)biphenyl-4-carboxamide can be achieved through a standard amidation reaction between biphenyl-4-carbonyl chloride and pentan-2-amine. This is a robust and widely used method for forming amide bonds.

Synthesis Workflow

Sources

Biphenyl-4-carboxamide Derivatives in Medicinal Chemistry

Executive Summary

The biphenyl-4-carboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a unique combination of structural rigidity, hydrophobic bulk, and directional hydrogen-bonding capability. This guide analyzes the scaffold's application across three critical therapeutic axes: TRPV1 antagonism (Neuropathic Pain) , P2X7 receptor blockade (Inflammation) , and DHODH inhibition (Oncology) . We provide a validated synthetic workflow, structure-activity relationship (SAR) insights, and mechanistic visualizations to support lead optimization campaigns.

Structural Biology & Pharmacophore Analysis[1][2]

The biphenyl-4-carboxamide scaffold functions as a molecular anchor. Its efficacy is governed by three specific structural determinants:

-

The Biphenyl "Twist": The bond connecting the two phenyl rings allows for rotation, but steric clash between ortho-hydrogens (or substituents) induces a non-planar conformation (dihedral angle ~44° in solution). This "twist" is critical for fitting into hydrophobic pockets (e.g., the hydrophobic channel of TRPV1) without incurring high entropic penalties.

-

The Amide Linker: The C4-carboxamide acts as a rigid linker and a dipole. The carbonyl oxygen serves as a hydrogen bond acceptor (HBA), while the amide nitrogen (N-H) serves as a hydrogen bond donor (HBD). This directional bonding is often essential for orienting the biphenyl tail within the active site.

-

Lipophilic Extension: The distal phenyl ring provides significant lipophilic surface area, engaging in

-

Therapeutic Applications & Case Studies

TRPV1 Antagonists: The Case of ASP8370

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key integrator of pain signals. Biphenyl-4-carboxamides have emerged as potent antagonists by stabilizing the channel's closed state.

-

Compound: ASP8370 ((R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide).[1]

-

Mechanism: ASP8370 blocks the pore region, preventing Ca²⁺ influx.

-

SAR Insight: The addition of a polar solubilizing group (methylpyrrolidine) at the ortho-position of the proximal phenyl ring not only improves oral bioavailability but also locks the biphenyl conformation, enhancing potency.

P2X7 Receptor Antagonists: Inflammation Control

The P2X7 receptor, an ATP-gated ion channel, drives the release of IL-1

-

Key Interaction: The amide carbonyl interacts with polar residues near the ATP-binding pocket, while the biphenyl tail occupies an allosteric hydrophobic pocket, preventing the conformational change required for pore dilation.

DHODH Inhibitors: Oncology

Dihydroorotate dehydrogenase (DHODH) is essential for de novo pyrimidine synthesis.[3][4] Biphenyl-4-ylcarbamoyl thiophene derivatives act as bioisosteres to Brequinar.

-

Mechanism: These compounds bind in the ubiquinone channel. The biphenyl moiety mimics the lipophilic tail of ubiquinone, while the carboxylic acid (often on a heterocycle linked to the amide) interacts with Arg136.

Visualizing the P2X7 Signaling Pathway

The following diagram illustrates the mechanistic intervention of biphenyl-4-carboxamide antagonists within the P2X7 inflammatory cascade.

Figure 1: Mechanism of action for P2X7 antagonists preventing the NLRP3/IL-1

Synthetic Methodology: Validated Protocol

The synthesis of biphenyl-4-carboxamides typically employs a convergent strategy: Suzuki-Miyaura Cross-Coupling followed by Amide Bond Formation . This modular approach allows for rapid diversification of both the biphenyl core and the amide "head" group.

Retrosynthetic Analysis & Workflow

Figure 2: Convergent synthetic pathway for biphenyl-4-carboxamide library generation.

Detailed Experimental Protocol

Standard Operating Procedure for Library Synthesis (Scale: 1.0 mmol)

Step 1: Suzuki-Miyaura Coupling

-

Reagents: Charge a microwave vial with 4-bromobenzoate (1.0 eq), substituted phenylboronic acid (1.2 eq), and

(3.0 eq). -

Catalyst: Add

(5 mol%). -

Solvent: Add degassed 1,4-dioxane/water (4:1 v/v, 10 mL).

-

Reaction: Seal and heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over

and concentrate. -

Validation: Verify intermediate via LC-MS (Target mass M+1).

Step 2: Ester Hydrolysis

-

Reaction: Dissolve the biphenyl ester in THF/MeOH/Water (3:1:1). Add LiOH (5.0 eq). Stir at RT for 12 hours.

-

Workup: Acidify to pH 3 with 1N HCl. The precipitate is the carboxylic acid. Filter and dry.

Step 3: Amide Coupling (HATU Method)

-

Activation: Dissolve biphenyl-4-carboxylic acid (1.0 eq) in dry DMF (5 mL/mmol). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to form the active ester.

-

Coupling: Add the requisite amine (R-NH2, 1.1 eq). Stir at RT for 2-12 hours.[6]

-

Purification: Dilute with EtOAc, wash with saturated

(to remove byproducts) and 1N HCl. Purify via flash chromatography (Hexane/EtOAc gradient). -

Final QC:

-NMR (DMSO-

Biological Activity Data Summary

The following table summarizes potency data for key biphenyl-4-carboxamide derivatives across different targets, illustrating the scaffold's versatility.

| Target | Compound ID | R-Group (Amide) | Biphenyl Substitution | IC50 / Ki | Therapeutic Indication |

| TRPV1 | ASP8370 | Tetrahydroquinoline | 2'-methylpyrrolidine | IC50: 16 nM | Neuropathic Pain [1] |

| P2X7 | AZ11645373 | Thiazolidine-2,4-dione | 3'-nitro | IC50: 10 nM | Rheumatoid Arthritis [2] |

| DHODH | Cmpd 4 (Ref [3]) | Thiophene-carboxylate | 3',5'-dimethyl | IC50: 7.2 nM | AML (Leukemia) [3] |

| Hsp90 | Novobiocin Analog | Sugar mimic | 3'-methoxy | IC50: ~500 nM | Cancer [4] |

References

-

Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 2018. Link

-

Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function. British Journal of Pharmacology, 2006. Link

-

Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold. Journal of Medicinal Chemistry, 2022. Link

-

Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Bioorganic & Medicinal Chemistry, 2014. Link

-

Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.[7] Link

Sources

- 1. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of N-(pentan-2-yl)biphenyl-4-carboxamide

Part 1: Executive Technical Summary[1]

N-(pentan-2-yl)biphenyl-4-carboxamide is a lipophilic amide scaffold frequently utilized in medicinal chemistry libraries (e.g., ChemDiv, PubChem) as a structural probe for G-Protein Coupled Receptors (GPCRs) and kinase inhibition.[1][2] Its structure combines a rigid biphenyl core with a flexible, branched alkyl chain, making it an ideal candidate for exploring hydrophobic pockets in protein targets such as the Angiotensin II receptor (

Core Chemical Identity[1][2][3]

| Property | Value |

| IUPAC Name | N-(pentan-2-yl)[1,1'-biphenyl]-4-carboxamide |

| Molecular Formula | |

| Molecular Weight | 267.37 g/mol |

| Monoisotopic Mass | 267.1623 Da |

| CAS Registry | Not widely assigned; see ChemDiv ID Y030-3754 |

| SMILES | CCCC(C)NC(=O)c1ccc(cc1)c1ccccc1 |

| LogP (Predicted) | ~4.41 (Highly Lipophilic) |

| PSA (Polar Surface Area) | ~29.1 |

Part 2: Structural Analysis & Physicochemical Logic[1][2]

The Biphenyl Core (Pharmacophore A)

The biphenyl moiety (

-

Mechanistic Insight: The 4-position substitution creates a linear vector, extending the molecule deep into hydrophobic channels.[1][2]

The Carboxamide Linker (The H-Bond Switch)

The amide bond (

-

Donor: The N-H proton can donate a hydrogen bond to backbone carbonyls or side-chain carboxylates (e.g., Asp, Glu).[1][2]

-

Acceptor: The Carbonyl oxygen accepts hydrogen bonds from residues like Serine or Threonine.[1][2]

-

Conformation: Due to resonance (

), the amide bond exhibits partial double-bond character, restricting rotation and enforcing a trans-configuration that dictates the spatial orientation of the pentyl tail relative to the biphenyl head.[1][2]

The Pentan-2-yl Tail (The Hydrophobic Anchor)

The aliphatic side chain is branched at the C2 position (chiral center).[1][2]

-

Chirality: The molecule possesses one stereocenter.[1][2] Unless stereoselective synthesis is employed, it exists as a racemic mixture (R/S).[1][2]

-

Function: This group increases lipophilicity (LogP > 4), facilitating membrane permeability and Van der Waals interactions with hydrophobic pockets.[1][2]

Part 3: Synthesis Protocol (Self-Validating)

Objective: Synthesize N-(pentan-2-yl)biphenyl-4-carboxamide via direct amidation. Scale: 1.0 mmol pilot scale.

Reaction Logic

The most robust route utilizes the activation of commercially available 4-biphenylcarboxylic acid followed by nucleophilic attack by 2-aminopentane .[1][2] We employ HATU as the coupling agent to minimize racemization and maximize yield.[2]

Reagents

-

2-Aminopentane (1.1 eq, 130 µL)

Step-by-Step Methodology

-

Activation Phase:

-

Dissolve 4-biphenylcarboxylic acid (1.0 mmol) in 5 mL anhydrous DMF under an inert atmosphere (

or Ar). -

Add DIPEA (2.0 mmol) and stir for 5 minutes to deprotonate the carboxylic acid.

-

Add HATU (1.1 mmol).[1][2] The solution should turn slightly yellow.[1][2] Stir for 15 minutes at Room Temperature (RT) to form the activated O-acyl(tetramethyl)uronium ester.[1][2]

-

-

Coupling Phase:

-

Work-up & Purification:

-

Wash 1: 1M HCl (2 x 15 mL) – Removes unreacted amine and DIPEA.[1][2]

-

Wash 2: Saturated

(2 x 15 mL) – Removes unreacted acid and HATU byproducts.[1][2] -

Wash 3: Brine (1 x 15 mL) – Drying step.

-

Dry organic layer over

, filter, and concentrate in vacuo.[1][2] -

Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: HATU-mediated amide coupling workflow for high-yield synthesis.

Part 4: Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

Proton NMR ( -NMR, 400 MHz, )

-

Amide Proton:

6.0–6.5 ppm (Broad doublet, -

Aromatic Region (Biphenyl):

-

Chiral Center (Methine):

4.15–4.25 ppm (m, 1H, -

Aliphatic Chain:

Mass Spectrometry (ESI-MS)[1][2][6]

Part 5: Research Applications & Context

Medicinal Chemistry Utility

This molecule serves as a versatile Lipophilic Amide Scaffold .[2]

-

CB1/CB2 Receptor Ligands: The structure mimics the "head-linker-tail" topology of synthetic cannabinoids (e.g., SDB-005 analogs).[1][2] The biphenyl group replaces the indole/indazole core often found in these ligands, altering the efficacy profile.[1][2]

-

p38 MAP Kinase Inhibitors: Biphenyl amides are known pharmacophores for inhibiting p38

, a target in anti-inflammatory drug discovery.[1][2] -

Fatty Acid Amide Hydrolase (FAAH) Inhibition: As a substrate mimic, this molecule can be used to probe the active site of FAAH enzymes, which typically hydrolyze endogenous fatty acid amides.[1][2]

Solubility & Handling

-

Solubility: Poor in water (LogSw ~ -4.4).[1][2] Soluble in DMSO (>10 mM) and Ethanol.[1][2]

-

Storage: Store solid at -20°C. DMSO stocks are stable for 3 months at -20°C.

References

-

PubChem. (n.d.).[1][2] Compound Summary: Biphenyl-4-carboxamide derivatives. National Library of Medicine.[1][2] Retrieved from [Link]

-

Asian Journal of Chemistry. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2025).[1][2][3] [1,1'-Biphenyl]-4-carboxaldehyde Properties. NIST Chemistry WebBook.[1][2][3] Retrieved from [Link][1][2]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. PubChemLite - [1,1'-biphenyl]-4-carboxamide, n-(3-amino-3-oxopropyl)-3'-chloro-2-[[4-[1-cyclohexyl-5-(1h-tetrazol-5-yl)-1h-benzimidazol-2-yl]phenoxy]methyl]-4'-fluoro- (C37H34ClFN8O3) [pubchemlite.lcsb.uni.lu]

- 3. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]

SMILES string and InChI key for N-(pentan-2-yl)biphenyl-4-carboxamide

Technical Monograph: Structural Characterization and Synthesis of N-(pentan-2-yl)biphenyl-4-carboxamide

Executive Summary

N-(pentan-2-yl)biphenyl-4-carboxamide is a lipophilic amide derivative structurally aligned with ligands for the Endocannabinoid System (ECS), specifically targeting Cannabinoid Receptor Type 2 (CB2) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. As a biphenyl-4-carboxamide, it serves as a critical scaffold in high-throughput screening (HTS) libraries for drug discovery programs focused on neuropathic pain, inflammation, and neurodegenerative disorders.

This guide provides the definitive chemical identifiers, a validated synthetic protocol, and a structural analysis of its pharmacophore, designed for application scientists and medicinal chemists.

Part 1: Chemical Identity & Digital Representation

Precise digital serialization is required for database integration and QSAR modeling. The following identifiers correspond to the racemic mixture, which is the standard form found in commercial screening libraries (e.g., ChemDiv).

Core Identifiers

| Attribute | Value |

| IUPAC Name | N-(pentan-2-yl)biphenyl-4-carboxamide |

| Common Name | N-(pentan-2-yl)[1,1'-biphenyl]-4-carboxamide |

| Molecular Formula | |

| Molecular Weight | 267.37 g/mol |

| Stereochemistry | Racemic (contains one chiral center at C2 of the pentyl chain) |

Machine-Readable Strings

SMILES (Simplified Molecular Input Line Entry System): The canonical SMILES string encodes the connectivity of the biphenyl core and the amide linkage.

InChI (International Chemical Identifier): The InChI string provides a layered description of the molecule (Formula, Connectivity, Hydrogen layer).

InChI Key: A hashed, fixed-length version of the InChI string, essential for database indexing.

Note on InChI Key Logic:

-

ANZIWDKRGKXGOQ: Encodes the molecular skeleton (connectivity).

-

UHFFFAOYSA: Encodes stereochemistry and isotopic layers. The UHFFFAOY segment indicates no stereochemical definition (racemic/undefined), which matches standard HTS library entries. If the compound were enantiopure (e.g., R-isomer), this block would change.

-

N: Indicates the neutral protonation state.

Part 2: Physicochemical Profiling (Lipinski Context)

In drug development, this compound is classified as a "Drug-Like" small molecule based on Lipinski’s Rule of 5. Its high lipophilicity suggests excellent membrane permeability but potential solubility challenges in aqueous media.

| Property | Value | Drug-Like Threshold | Interpretation |

| cLogP | ~4.41 | < 5.0 | High lipophilicity; likely CNS or membrane penetrant. |

| TPSA | 29.10 Ų | < 140 Ų | High oral bioavailability potential. |

| H-Bond Donors | 1 | < 5 | Favorable for permeability. |

| H-Bond Acceptors | 1 | < 10 | Favorable for permeability. |

| Rotatable Bonds | 5 | < 10 | Flexible enough for receptor binding, rigid enough for specificity. |

Part 3: Synthetic Methodology

The synthesis of N-(pentan-2-yl)biphenyl-4-carboxamide typically follows a nucleophilic acyl substitution pathway. The preferred method in a research setting is the Acid Chloride Route due to its high yield and operational simplicity compared to peptide coupling agents (EDC/NHS) for this specific steric profile.

Reaction Scheme (Graphviz Visualization)

Figure 1: Two-step synthesis via acid chloride activation. This pathway avoids the formation of urea byproducts common in carbodiimide couplings.

Detailed Protocol

Step 1: Activation (Acid Chloride Formation)

-

Dissolution: Charge a flame-dried round-bottom flask with Biphenyl-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).

-

Chlorination: Add Thionyl Chloride (

, 1.5 eq) dropwise under an inert atmosphere ( -

Reflux: Heat to reflux (40°C) for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or disappearance of -OH peak in IR.

-

Isolation: Evaporate solvent and excess

under reduced pressure to yield the crude acid chloride as a solid. Do not purify; use immediately.

Step 2: Amidation

-

Preparation: Redissolve the crude acid chloride in anhydrous DCM.

-

Nucleophilic Attack: Cool the solution to 0°C. Add Triethylamine (

, 2.0 eq) to act as an HCl scavenger. -

Addition: Add 2-aminopentane (1.1 eq) dropwise. The reaction is exothermic.

-

Completion: Allow to warm to room temperature and stir for 4 hours.

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. -

Purification: Recrystallize from ethanol/hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to obtain the white crystalline solid.

Part 4: Structural Activity & Biological Context

This molecule is not merely a chemical curiosity; it is a structural probe for the Endocannabinoid System .

Pharmacophore Analysis

The structure contains three critical domains for CB2/TRPV1 receptor binding:

-

Lipophilic Tail (Pentan-2-yl): Mimics the arachidonic acid tail of endogenous anandamide, slotting into the hydrophobic pocket of the receptor.

-

Linker (Carboxamide): Provides essential Hydrogen Bonding interactions (H-bond donor/acceptor) with residues like Lys192 or Asp184 in the CB2 receptor pocket.

-

Aromatic Core (Biphenyl): Provides

-

Signaling Pathway (CB2 Receptor)

Upon binding, biphenyl-carboxamides typically act as agonists or inverse agonists depending on the exact substitution pattern.[1] The diagram below illustrates the standard agonist pathway this scaffold is designed to probe.

Figure 2: Putative mechanism of action. The compound binds to the CB2 receptor, activating Gi/o proteins which inhibit Adenylyl Cyclase, ultimately modulating inflammatory pathways.

References

-

Bertini, S., et al. (2016).[1] "Synthesis and pharmacological evaluation of new biphenylic derivatives as CB2 receptor ligands." European Journal of Medicinal Chemistry.

-

ChemDiv. (2024). "Compound N-(pentan-2-yl)[1,1'-biphenyl]-4-carboxamide Data Sheet." ChemDiv Screening Library.

-

Tsuji, F., et al. (2018). "Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists." Bioorganic & Medicinal Chemistry.

-

PubChem. (2024). "Compound Summary: Biphenyl-4-carboxamide Derivatives." National Library of Medicine.

-

Arora, A. (2010).[2] "Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives." Asian Journal of Chemistry.

Sources

N-(pentan-2-yl)biphenyl-4-carboxamide PubChem CID and safety data

This guide provides an in-depth technical analysis of N-(pentan-2-yl)biphenyl-4-carboxamide , a structural analog within the biphenyl carboxamide class, often explored in medicinal chemistry for its potential activity at cannabinoid receptors or as a fatty acid amide hydrolase (FAAH) inhibitor.[1]

Part 1: Identity & Chemical Structure[1][2]

Compound Name: N-(pentan-2-yl)biphenyl-4-carboxamide Synonyms: N-(1-methylbutyl)[1,1'-biphenyl]-4-carboxamide; 4-Phenyl-N-(sec-pentyl)benzamide; N-(1-methylbutyl)-4-phenylbenzamide.[1] Chemical Formula: C₁₈H₂₁NO Molecular Weight: 267.37 g/mol PubChem CID: Note: While specific isomers like the p-pentyl derivative (CID 105479) are indexed, this specific N-alkyl amide is often cataloged in research libraries (e.g., ChemDiv ID Y030-3754) and may not have a primary, unique PubChem CID assigned in the public facing index.[1] It is treated here as a distinct chemical entity based on its specific structure. SMILES: CCCCC(C)NC(=O)c1ccc(cc1)c2ccccc2 InChIKey (Predicted): XVXTYJOGJDOMLW-UHFFFAOYSA-N (Based on structure)

Physicochemical Properties (Predicted)

| Property | Value | Source/Method |

| LogP | 4.8 ± 0.3 | Consensus Prediction (XLogP3) |

| TPSA | 29.10 Ų | Topological Polar Surface Area |

| H-Bond Donors | 1 | Amide NH |

| H-Bond Acceptors | 1 | Amide Carbonyl |

| Rotatable Bonds | 5 | Alkyl chain + Biphenyl bond |

| Melting Point | 84–86 °C | Analogous biphenyl amides |

| Solubility | Low in water; Soluble in DMSO, EtOH, DCM | Lipophilic nature |

Part 2: Safety Data & Toxicology (GHS Classification)

Signal Word: WARNING

As a research chemical structurally related to bioactive amides, it is classified under the Globally Harmonized System (GHS) based on the properties of the biphenyl carboxamide class.

Hazard Statements

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust or aerosols.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat are mandatory.

-

Spill Response: Sweep up solid spills without creating dust.[1] For solutions, absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

Part 3: Synthesis & Experimental Protocols

The synthesis of N-(pentan-2-yl)biphenyl-4-carboxamide is typically achieved via the amidation of biphenyl-4-carboxylic acid.[1] This protocol ensures high yield and purity suitable for biological screening.[1]

Synthesis Workflow

Reagents:

-

Biphenyl-4-carboxylic acid (1.0 eq)[1]

-

Thionyl chloride (SOCl₂) or Oxalyl chloride (1.2 eq)

-

2-Aminopentane (1.1 eq)[1]

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

-

Acid Chloride Formation:

-

In a dry round-bottom flask, dissolve biphenyl-4-carboxylic acid (10 mmol) in anhydrous DCM (20 mL).

-

Add oxalyl chloride (12 mmol) dropwise at 0°C, followed by a catalytic amount of DMF (2 drops).

-

Stir at room temperature for 2 hours until gas evolution ceases.

-

Evaporate the solvent and excess reagent under reduced pressure to obtain the crude acid chloride (biphenyl-4-carbonyl chloride).[1]

-

-

Amidation:

-

Redissolve the crude acid chloride in anhydrous DCM (15 mL).

-

In a separate flask, mix 2-aminopentane (11 mmol) and triethylamine (15 mmol) in DCM (10 mL).

-

Add the amine solution dropwise to the acid chloride solution at 0°C under nitrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting material.[1]

-

-

Work-up & Purification:

-

Quench the reaction with water (20 mL).

-

Extract the organic layer and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

-

Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

-

Synthesis Pathway Diagram

Caption: Chemical synthesis pathway via acid chloride activation and subsequent amidation.

Part 4: Biological Context & Applications[1]

Mechanism of Action (Predicted): This compound belongs to a class of lipophilic amides known to interact with the Endocannabinoid System (ECS) .

-

CB2 Receptor Agonism: Biphenyl carboxamides are established scaffolds for selective Cannabinoid Receptor 2 (CB2) ligands. The pentan-2-yl tail mimics the hydrophobic chain found in classical cannabinoids, potentially fitting into the hydrophobic pocket of the receptor.[1]

-

FAAH Inhibition: Structural analogs (e.g., biphenyl carbamates and amides) are potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for degrading anandamide.

Research Applications:

-

Probe Development: Used as a chemical probe to study structure-activity relationships (SAR) in GPCR signaling.[1]

-

Library Screening: Frequently included in diversity libraries (e.g., ChemDiv Y030-3754) for high-throughput screening against metabolic or inflammatory targets.[1]

Pharmacophore & Signaling Diagram

Caption: Predicted biological interaction pathways involving Cannabinoid Receptor 2 (CB2) and FAAH.

References

-

ChemDiv Inc. (2025). Compound Library Catalog: Entry Y030-3754.[1] Retrieved from .

-

PubChem. (2025).[5][6][7][8] Biphenyl-4-carboxamide Derivatives and Analogues. National Library of Medicine.[1][6] Retrieved from .

- Bioorganic & Medicinal Chemistry Letters. (2010). Structure-activity relationships of biphenyl amides as FAAH inhibitors. (General reference for scaffold activity).

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet for Biphenyl-4-carboxamide (Class Reference). Retrieved from .[1]

Sources

- 1. 3815-20-1|[1,1'-Biphenyl]-4-carboxamide|BLD Pharm [bldpharm.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. s204.q4cdn.com [s204.q4cdn.com]

- 4. balchem.com [balchem.com]

- 5. 2-Phenylbenzimidazole-4-carboxamide | C14H11N3O | CID 10823781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-hydroxy-(1,1'-biphenyl)-3-yl)-1H-1,3-benzodiazole-5-carboximidamide | C20H16N4O | CID 1504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(2-aminophenyl)pyridine-4-carboxamide | C12H11N3O | CID 1133081 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Thermodynamic Solubility of N-(pentan-2-yl)biphenyl-4-carboxamide in Dimethyl Sulfoxide (DMSO) and Ethanol

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development, influencing everything from formulation strategies to bioavailability.[1][2] This application note provides a detailed guide to measuring the thermodynamic (equilibrium) solubility of N-(pentan-2-yl)biphenyl-4-carboxamide, a molecule with a characteristic biphenyl carboxamide scaffold, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We present a comprehensive rationale for solvent selection based on intermolecular forces, followed by a robust, step-by-step protocol using the gold-standard saturation shake-flask method.[3] The guide includes methodologies for sample preparation, equilibration, phase separation, and quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV), designed for researchers, scientists, and drug development professionals.

Scientific Principles and Rationale

A thorough understanding of the molecular interactions between a solute and solvent is critical for interpreting solubility data. The principle of 'like dissolves like' serves as a useful heuristic, predicting that solubility is favored when the intermolecular forces of the solute and solvent are similar.[4][5]

The Analyte: N-(pentan-2-yl)biphenyl-4-carboxamide

N-(pentan-2-yl)biphenyl-4-carboxamide is a compound characterized by several distinct structural features that dictate its solubility behavior.

The molecule possesses a large, nonpolar surface area dominated by the biphenyl ring system and the pentyl group. These regions primarily interact via weak van der Waals forces (specifically, London dispersion forces).[7] In contrast, the secondary amide (carboxamide) linkage (-CONH-) introduces polarity and the capacity for hydrogen bonding; the amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor.[8]

The Solvents: A Comparative Overview

The choice of DMSO and ethanol allows for the investigation of solubility in two distinct chemical environments.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent. Its polarity stems from the highly polarized sulfoxide (S=O) bond. DMSO is an exceptional hydrogen bond acceptor but lacks a donor proton.[9] It is widely used in drug discovery for creating high-concentration stock solutions.[1][10]

-

Ethanol (EtOH): A polar protic solvent. The hydroxyl (-OH) group makes ethanol capable of acting as both a hydrogen bond donor and acceptor.[11] It is a common, less toxic solvent used in many pharmaceutical formulations.

Predicted Solute-Solvent Interactions

The solubility of N-(pentan-2-yl)biphenyl-4-carboxamide in these solvents is governed by a balance of energetic costs and gains: the energy required to break solute-solute and solvent-solvent interactions versus the energy released upon forming new solute-solvent interactions.

-

In DMSO: The large nonpolar regions of the analyte will be solvated by the methyl groups of DMSO via dispersion forces. The primary driver for high solubility is expected to be the strong hydrogen bond formed between the analyte's amide (N-H) proton and the highly basic oxygen of the DMSO sulfoxide group.[9]

-

In Ethanol: Ethanol can engage in multiple interactions. Its ethyl group can interact with the analyte's biphenyl and pentyl groups via dispersion forces. Critically, its hydroxyl group can act as a hydrogen bond donor to the analyte's carbonyl oxygen and as a hydrogen bond acceptor for the analyte's amide proton.[5] However, the self-association of ethanol molecules through hydrogen bonding must be overcome, which may temper the overall solubility compared to DMSO.

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Assessed by diluting a DMSO stock solution into an aqueous buffer, this measurement is fast but can sometimes overestimate solubility as it may describe a supersaturated or metastable state.[1][12]

-

Thermodynamic Solubility: Measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[2][13] This is the true equilibrium value and is determined using methods like the shake-flask technique, which is employed in this guide.[3][14]

Experimental Design and Workflow

The protocol is designed to be a self-validating system for determining thermodynamic solubility. The overall process involves achieving equilibrium, separating the liquid and solid phases, and quantifying the dissolved analyte against a multi-point calibration curve.

Figure 2: Potential intermolecular interactions driving solubility.

Discussion and Troubleshooting

The representative data in Table 1 align with the theoretical principles discussed. The solubility of N-(pentan-2-yl)biphenyl-4-carboxamide is exceptionally high in DMSO, likely due to the powerful hydrogen bond between the amide proton and the sulfoxide oxygen. Its solubility is considerably lower but still significant in ethanol, where a network of hydrogen bonds and dispersion forces contributes to solvation.

Potential Challenges & Solutions:

-

Incomplete Equilibration: If solubility values are inconsistent, increase the agitation time to 48 or even 72 hours. [14]* Compound Instability: If the compound degrades in the solvent over the incubation period (indicated by extra peaks in the chromatogram), a shorter equilibration time may be necessary, though this compromises the thermodynamic nature of the measurement.

-

Filter Clogging or Adsorption: Ensure the chosen filter material (PTFE is generally good for organic solvents) does not adsorb the analyte. Test this by filtering a standard of known concentration and checking for recovery.

-

Precipitation after Dilution: If the analyte precipitates when diluting the filtrate into the HPLC mobile phase, use the primary solvent (DMSO or ethanol) for the initial dilution step before further dilution with the mobile phase.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. ADME@NCATS. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]

-

Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Szolláth, R., Bárdos, V., Stifter-Mursits, M., Angi, R., & Mazák, K. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Research Square. Retrieved from [Link]

-

Chinese Journal of New Drugs. (2013). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Lee, S. K., et al. (1998). Solubilization of biphenyl dimethyl dicarboxylate by cosolvency. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). 1-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: Investigation of Structural Variations. Retrieved from [Link]

-

OpenStax. (n.d.). 10.1 Intermolecular Forces. Chemistry 2e. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). ChEMBL. Retrieved from [Link]

-

PubMed. (1993). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Retrieved from [Link]

-

PMC. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl). Retrieved from [Link]

-

Yalkowsky, S. H., & Roseman, T. J. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved from [Link]

-

Physical Chemistry Research. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 4.4: Solubility. Retrieved from [Link]

-

MedCrave. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentanamide, N-phenyl- (CAS 10264-18-3). Retrieved from [Link]

-

Asian Journal of Chemistry. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valine. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). CHEM 331 Problem Set #1: Inter-molecular Forces and Vapour Pressure. Retrieved from [Link]

-

MDPI. (2022). A Molecular-Wide and Electron Density-Based Approach in Exploring Chemical Reactivity and Explicit Dimethyl Sulfoxide (DMSO) Solvent Molecule Effects in the Proline Catalyzed Aldol Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Compound N-(pentan-2-yl)[1,1'-biphenyl]-4-carboxamide - Chemdiv [chemdiv.com]

- 7. 10.1 Intermolecular Forces – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]

- 8. Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. protocols.io [protocols.io]

- 11. web.viu.ca [web.viu.ca]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. protocols.io [protocols.io]

- 14. who.int [who.int]

Application Note: High-Throughput Screening of Biphenyl Carboxamide Libraries for Modern Drug Discovery

Abstract The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large libraries of these compounds, unlocking their therapeutic potential by identifying novel modulators of key biological targets. This guide provides a comprehensive overview of the strategic development, detailed execution, and rigorous validation of HTS assays tailored for biphenyl carboxamide libraries. We offer field-proven insights into assay selection, provide step-by-step protocols for both biochemical and cell-based approaches, and detail the necessary quality control and data analysis workflows required for a successful screening campaign.

Part 1: Assay Development & Strategy

Section 1.1: Strategic Considerations for Biphenyl Carboxamide Libraries

The success of an HTS campaign is predicated on a robust assay design that accounts for the physicochemical properties of the compound library. Biphenyl carboxamides, characterized by two connected phenyl rings, present specific challenges and considerations.

-

Compound Solubility: As a predominantly hydrophobic scaffold, biphenyl carboxamides can exhibit poor aqueous solubility.[3] HTS assays are almost universally conducted with compounds solubilized in dimethyl sulfoxide (DMSO). It is critical to establish the DMSO tolerance of an assay, as high concentrations can impact protein stability and cell viability.[4] Generally, biochemical assays tolerate higher DMSO concentrations (up to 5-10%) than cell-based assays, which are often limited to <1%.[5]

-

Fluorescence Interference: The conjugated aromatic system inherent to the biphenyl scaffold creates a potential for compounds to possess intrinsic fluorescence (autofluorescence) or to quench the fluorescence of assay reagents.[6] This can lead to a high rate of false positives or false negatives in fluorescence-based assays.[6] Therefore, assay technologies that are less susceptible to compound interference, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based readouts, are often preferred.[7][8]

-

Nonspecific Inhibition: The hydrophobic nature of some biphenyl carboxamides can promote compound aggregation at high concentrations, leading to non-specific inhibition of enzymes. This phenomenon can be mitigated by including detergents (e.g., Triton X-100) in the assay buffer and by carefully validating hits through orthogonal assays and dose-response curves.[5]

Section 1.2: Choosing the Right Assay: Biochemical vs. Cell-Based

The choice between a biochemical and a cell-based assay is a critical decision that depends on the target and the desired information. Biochemical assays measure a direct interaction with a purified target (e.g., an enzyme or receptor), offering simplicity and high throughput.[9] In contrast, cell-based assays provide data in a more physiologically relevant context, accounting for factors like cell permeability and cytotoxicity.[10]

Caption: Decision framework for assay selection.

Part 2: Biochemical Assay Protocol - TR-FRET for Kinase Inhibition

Section 2.1: Principle of Time-Resolved FRET (TR-FRET)

TR-FRET is a robust technology for HTS, particularly for kinase assays.[11] It utilizes a long-lifetime lanthanide donor (e.g., Europium) and a fluorescent acceptor. When the donor and acceptor are brought into proximity (e.g., via an antibody recognizing a phosphorylated substrate), excitation of the donor results in energy transfer to the acceptor. A time-delayed measurement of the acceptor's emission minimizes interference from short-lived background fluorescence and autofluorescent compounds.[5][7] A kinase inhibitor will prevent substrate phosphorylation, disrupting the FRET signal.

Section 2.2: Detailed Protocol: TR-FRET Kinase HTS

This protocol is a template for screening a biphenyl carboxamide library against a purified protein kinase in a 384-well format.

1. Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Rationale: Provides a stable buffer system and necessary cofactors for kinase activity.

-

Kinase Solution: Dilute the target kinase in Assay Buffer to a 2X final concentration. Rationale: The optimal concentration should be determined empirically to yield a robust signal window.

-

Substrate/ATP Solution: Prepare a 2X solution of biotinylated peptide substrate and ATP in Assay Buffer. Rationale: ATP concentration should be at or near the Km for sensitive detection of competitive inhibitors.

-

Compound Plates: Serially dilute compounds from the biphenyl carboxamide library in 100% DMSO. Transfer to assay plates using acoustic dispensing or pin tool, resulting in a 1X final assay concentration (e.g., 10 µM) and a final DMSO concentration of ≤1%.

-

Detection Solution: Prepare a solution containing Eu-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in TR-FRET detection buffer.

2. Assay Procedure:

-

Add 5 µL of the 2X Kinase Solution to each well of a 384-well assay plate containing the pre-dispensed compounds.

-

Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows compounds to bind to the kinase before the reaction is initiated.

-

Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution.

-

Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

-

Stop the reaction by adding 10 µL of the Detection Solution.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Section 2.3: Data Analysis for TR-FRET Assay

-

Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.

-

Normalize the data using the plate controls:

-

High Control (0% Inhibition): Wells with DMSO only.

-

Low Control (100% Inhibition): Wells with a known potent inhibitor.

-

-

Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Low_Control) / (Ratio_High_Control - Ratio_Low_Control))

Part 3: Cell-Based Assay Protocol - Luciferase Reporter for Pathway Modulation

Section 3.1: Principle of Luciferase Reporter Gene Assays

Luciferase reporter assays are a powerful tool for monitoring the activity of a specific signaling pathway.[12] A cell line is engineered to express the luciferase enzyme under the control of a promoter that is responsive to the pathway of interest. Activation or inhibition of the pathway by a compound results in a change in luciferase expression, which is quantified by adding a substrate (luciferin) and measuring the resulting bioluminescence.[13]

Section 3.2: Detailed Protocol: Luciferase Reporter HTS

This protocol describes a general method for screening a biphenyl carboxamide library for modulators of a specific signaling pathway.

1. Cell Culture and Plating:

-

Culture the reporter cell line under standard conditions.

-

Harvest cells and resuspend in assay medium to the desired density (e.g., 5,000 cells/well).

-

Dispense 10 µL of the cell suspension into each well of a 384-well, white, solid-bottom plate. Rationale: White plates maximize the luminescent signal.

-

Incubate the plates for 18-24 hours to allow cells to attach and recover.

2. Compound Addition:

-

Prepare compound plates with the biphenyl carboxamide library serially diluted in assay medium to a 4X final concentration.

-

Add 5 µL of the 4X compound solution to the cell plates. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid cytotoxicity.

3. Incubation and Lysis:

-

Incubate the plates for the desired time to allow for pathway modulation and reporter gene expression (typically 6-24 hours).

-

Equilibrate the plates to room temperature.

-

Add 15 µL of a luciferase detection reagent (which contains both lysis buffer and luciferin substrate) to each well. Rationale: "Mix-and-measure" reagents simplify the workflow for HTS.[14]

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

4. Data Acquisition:

-

Measure the luminescence signal on a plate luminometer.

Section 3.3: Data Analysis for Reporter Assay

-

Normalize the data to plate controls:

-

High Control (100% Activity): Wells treated with a known agonist/activator.

-

Low Control (0% Activity): Wells treated with DMSO only.

-

-

Calculate the percent activity for each compound: % Activity = 100 * (Luminescence_Compound - Luminescence_Low_Control) / (Luminescence_High_Control - Luminescence_Low_Control)

Part 4: HTS Campaign Workflow & Quality Control

Section 4.1: The HTS Workflow

A successful HTS campaign is a multi-step process that extends beyond the primary screen. It involves careful planning, execution, and a robust hit validation cascade to eliminate false positives and prioritize promising compounds.[15]

Caption: A comprehensive HTS workflow.

Section 4.2: Quality Control in HTS

Maintaining data quality throughout a screen is paramount. The Z-factor (Z') is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[16] It measures the separation between the high and low controls, taking into account the signal variability.

Z' Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

| Metric | Formula | Acceptable Range | Interpretation |

| Z-Factor (Z') | 1 - (3*(SD_high + SD_low)) / |Mean_high - Mean_low| | ≥ 0.5 | A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17] A value below 0.5 suggests the assay is marginal or unsuitable.[17] |

| Signal to Background (S/B) | Mean_high / Mean_low | > 2 (assay dependent) | Measures the dynamic range of the assay but does not account for data variability. |

| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the relative variability of the controls. High %CV can indicate dispensing errors or reagent instability. |

Section 4.3: Hit Triage and Validation

A "hit" from the primary screen is not a validated compound. A rigorous triage process is essential.

-

Hit Confirmation: Re-testing primary hits in the same assay to confirm activity and generate a dose-response curve (IC₅₀/EC₅₀).

-

Orthogonal Assays: Validating hits in a secondary assay that measures the same biological endpoint but uses a different detection technology.[18] For example, a kinase hit from a TR-FRET assay (measuring substrate phosphorylation) could be confirmed using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo).[5][19] This crucial step helps eliminate artifacts related to the primary assay format.[20]

-

Counterscreens: Using assays designed to identify compounds that interfere with the detection system itself (e.g., luciferase inhibitors or fluorescent compounds).[21]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Z' Factor (<0.5) | 1. High variability in controls (%CV > 15%).2. Low signal window (S/B too low).3. Reagent degradation. | 1. Check liquid handling robotics for accuracy and precision.2. Optimize enzyme/substrate/cell concentrations.3. Prepare fresh reagents; check storage conditions. |

| High False Positive Rate in Fluorescence Assay | 1. Autofluorescent compounds in the library.2. Compounds quenching the fluorescent signal. | 1. Perform a counterscreen with compounds alone to flag fluorescent molecules.[22]2. Prioritize hits that are confirmed in a non-fluorescence-based orthogonal assay. |

| High Variability in Cell-Based Assay | 1. Inconsistent cell plating.2. Edge effects in microplates.3. Variable transfection efficiency (for transient assays). | 1. Ensure a homogenous cell suspension during plating.2. Use outer wells as buffer zones; ensure proper humidification during incubation.3. Use a stable cell line or normalize data to a co-transfected control reporter.[17][23] |

| TR-FRET Assay Fails | 1. Incorrect plate reader settings (filters, delay time).2. "Hook effect" from using too high a concentration of detection antibody. | 1. Ensure the plate reader is configured specifically for the donor/acceptor pair being used.[7]2. Titrate detection reagents to find the optimal concentration.[11] |

Conclusion

High-throughput screening of biphenyl carboxamide libraries is a powerful strategy for identifying novel chemical matter for a wide range of biological targets. Success hinges on a thoughtfully designed assay that mitigates potential compound-specific issues like poor solubility and fluorescence interference. By employing robust technologies such as TR-FRET and luminescence, adhering to stringent quality control standards, and implementing a rigorous hit validation cascade including orthogonal assays, researchers can confidently identify and advance high-quality hits, accelerating the journey from screen to lead compound.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

-

BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

-

Chan, W. W., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 8(9), e72493. [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

-

European Pharmaceutical Review. (2021, June 16). Hit discovery for GPCRs: HTS or virtual screens? European Pharmaceutical Review. [Link]

-

National Center for Biotechnology Information. (2016). Assay Guidance Manual: Interferences with Luciferase Reporter Enzymes. NCBI Bookshelf. [Link]

-

Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

Yasgar, A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Development: Fundamentals and Practices. National Center for Biotechnology Information. [Link]

-

European Pharmaceutical Review. (2012, April 26). GPCR screening and drug discovery: Latest trends. European Pharmaceutical Review. [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Sygnature Discovery. (n.d.). Use of TR-FRET in HTS to identify small molecule stabilisers of a temperature sensitive protein. Sygnature Discovery. [Link]

-

Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

-

Zlokarnik, G., et al. (2005). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Assay and drug development technologies, 3(1), 53–60. [Link]

-

Lee, J., et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. International Journal of Molecular Sciences, 24(11), 9194. [Link]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

-

Johnson, R. L., et al. (2012). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. Journal of biomolecular screening, 17(2), 216–228. [Link]

-

Rehman, A. U., et al. (2025). Optimization and development of a high-throughput TR-FRET screening assay for SLIT2/ROBO1 interaction. Heliyon, 11(5), e31685. [Link]

-

National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

-

INDIGO Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay? INDIGO Biosciences. [Link]

-

BioAssay Systems. (n.d.). SuperLight™ Luciferase Reporter Gene Assay Kit. BioAssay Systems. [Link]

-

Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in molecular biology (Clifton, N.J.), 1437, 189–200. [Link]

-

Sills, M. A. (2012). Accounting for Artifacts in High-Throughput Toxicity Assays. In High-Throughput Screening Methods in Toxicity Testing. National Center for Biotechnology Information. [Link]

-

Spring, D. R. (2023). Fragment-based lead discovery often relies on flat, aromatic compounds which display undesirable physicochemical properties with limited exit vectors for fragment growth. Organic & Biomolecular Chemistry, 21(19), 3943-3950. [Link]

-

Chen, J., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. ACS medicinal chemistry letters, 6(11), 1133–1138. [Link]

-

Selvita. (n.d.). High-Throughput Screening (HTS). Selvita. [Link]

-

Bridges, J. W., Creaven, P. J., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. Biochemical Journal, 96(3), 872–878. [Link]

-

Chouhan, A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]

-

Lagunin, A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of chemical information and computer sciences, 44(1), 249–258. [Link]

-

Wang, L., et al. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Combinatorial chemistry & high throughput screening, 21(8), 569–583. [Link]

-

Bawa, S., & Kumar, S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini reviews in medicinal chemistry, 13(5), 759–771. [Link]

-

Mondal, T., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The journal of physical chemistry. B, 122(22), 5957–5964. [Link]

-

Ke, S., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of agricultural and food chemistry, 71(40), 14619–14633. [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL [ebi.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Control of Head/Tail Isomeric Structure in Polyimide and Isomerism-Derived Difference in Molecular Packing and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bitesizebio.com [bitesizebio.com]

- 17. promegaconnections.com [promegaconnections.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 21. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Accounting for Artifacts in High-Throughput Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. goldbio.com [goldbio.com]

Technical Assessment: In Vitro Cytotoxicity Profiling of N-(pentan-2-yl)biphenyl-4-carboxamide

Executive Summary & Compound Analysis

N-(pentan-2-yl)biphenyl-4-carboxamide represents a class of highly lipophilic small molecules sharing structural features with synthetic cannabinoid receptor agonists (SCRAs) and biphenyl-based anti-inflammatory agents. The molecule consists of a biphenyl core linked via a carboxamide group to a branched alkyl tail (pentan-2-yl).

Key Challenges:

-

High Lipophilicity (LogP > 4.5): The biphenyl scaffold and pentyl chain create significant aqueous solubility issues, leading to potential precipitation in cell culture media and "false toxicity" due to physical cellular occlusion rather than biochemical toxicity.

-

Non-Specific Binding: High affinity for serum proteins (albumin) in culture media can mask potency.

-

Unknown Potency: Structurally similar to high-affinity ligands (e.g., SDB-series), requiring strict safety protocols.

This guide provides a self-validating workflow to assess the cytotoxic potential of this compound, prioritizing solubility optimization and distinguishing between metabolic inhibition and membrane disruption.

Safety & Handling (Critical)

-

Hazard Classification: Treat as a High-Potency Pharmacological Agent . Structural analogs (e.g., CUMYL/SDB series) have nanomolar affinity for GPCRs.

-

PPE: Double nitrile gloves, N95/P100 respirator or fume hood usage for powder handling.

-

Deactivation: 10% Bleach (Sodium Hypochlorite) for surface decontamination.

Pre-Analytical Phase: Solubility & Vehicle Optimization

Rationale: Standard cytotoxicity assays fail for lipophilic amides because the compound precipitates upon dilution into aqueous media, forming micro-crystals that interfere with optical readouts (MTT/LDH).

Protocol A: Solubility Limit Testing (Turbidimetric Assay)

Objective: Determine the maximum soluble concentration (MSC) in assay media.

-

Stock Preparation: Dissolve 10 mg of compound in 100% DMSO to create a 50 mM Master Stock. Sonicate for 5 mins at 40°C.

-

Media Preparation: Prepare DMEM with varying Fetal Bovine Serum (FBS) concentrations: 0% (Serum-Free), 2%, and 10%.

-

Titration:

-

In a clear 96-well plate, perform a 1:2 serial dilution of the Master Stock into the three media types.

-

Range: 100 µM down to 0.1 µM.

-

Final DMSO concentration must remain constant (e.g., 0.5%).

-

-

Incubation: Incubate for 4 hours at 37°C (mimicking assay start).

-

Readout: Measure Absorbance at 650 nm (turbidity check).

-

Pass Criteria: OD650 < 0.01 above background.

-

Fail Criteria: Visible precipitate or OD650 spike.

-

Expert Insight: If precipitation occurs at < 10 µM in serum-free media, you must use 10% FBS for all assays to act as a carrier, or switch to a BSA-conjugated delivery system.

Experimental Workflows

Diagram 1: Cytotoxicity Profiling Workflow

Caption: Step-by-step decision matrix for evaluating lipophilic carboxamides, ensuring solubility validation before endpoint testing.

Protocol B: Metabolic Activity (WST-8 Assay)

Why WST-8 over MTT? MTT requires solubilization of formazan crystals with DMSO/SDS. Since the test compound is also lipophilic, the solubilization step can re-dissolve precipitated drug, causing optical interference. WST-8 yields a water-soluble formazan, eliminating this error source.

Cell Model: HepG2 (Hepatocellular carcinoma) - highly relevant for amide metabolism.

Materials:

-

Cell Counting Kit-8 (CCK-8/WST-8).

-

HepG2 cells (seeded at 10,000 cells/well).

-

Positive Control: Doxorubicin (10 µM) or Triton X-100 (0.1%).

Procedure:

-

Seeding: Seed cells in 96-well plates (100 µL/well). Incubate 24h for attachment.

-

Treatment: Remove old media. Add 100 µL of fresh media containing the test compound (8-point dose curve, e.g., 0.1 µM to 50 µM).

-

Critical: Include a "Vehicle Control" (DMSO matched) and "Media Blank" (no cells).

-

-

Exposure: Incubate for 24 hours or 48 hours at 37°C, 5% CO2.

-

Assay: Add 10 µL of WST-8 reagent directly to each well.

-

Development: Incubate for 1–2 hours until orange color develops.

-

Measurement: Measure Absorbance at 450 nm (Reference: 650 nm).

Calculation:

Protocol C: Membrane Integrity (LDH Release)

Rationale: Biphenyls can act as surfactants. WST-8 measures metabolism (mitochondria), while LDH measures membrane rupture (necrosis). A compound can be metabolically toxic without rupturing the cell immediately.

Procedure (Multiplexing Option): This can be performed on the supernatant from the WST-8 plate BEFORE adding the WST-8 reagent.

-

Harvest: After the 24h treatment (Protocol B, Step 3), transfer 50 µL of supernatant from each well to a new clear 96-well plate.

-

Reagent: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium).

-

Incubation: Incubate 30 mins at Room Temperature in the dark.

-

Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

-

Measurement: Measure Absorbance at 490 nm.

Validation Check:

-

If WST-8 decreases but LDH remains low: Cytostatic / Mitochondrial toxin.

-

If WST-8 decreases and LDH increases: Necrotic / Cytotoxic.

Protocol D: Mechanistic High-Content Screening (Mitochondrial Potential)

Rationale: Lipophilic carboxamides often accumulate in the mitochondrial intermembrane space, dissipating the proton gradient (uncoupling).

Dye: JC-1 or TMRM. Method:

-

Treat cells for 6 hours (early timepoint).[1]

-

Stain with JC-1 (2 µM) for 30 mins.

-

Readout: Fluorescence Ratio.

-

Healthy: Red Aggregates (590 nm).

-

Depolarized/Apoptotic: Green Monomers (529 nm).

-

Result: A decrease in Red/Green ratio indicates mitochondrial uncoupling.

-

Diagram 2: Mechanism of Action (Hypothetical)

Caption: Potential cytotoxic pathways for lipophilic biphenyl-carboxamides, highlighting mitochondrial uncoupling.

Data Presentation & Analysis

Table 1: Example Data Summary Layout

| Compound Concentration (µM) | WST-8 Viability (%) | LDH Release (%) | JC-1 Ratio (Red/Green) | Interpretation |

| 0 (Vehicle) | 100 ± 2 | 2 ± 0.5 | 5.2 | Healthy |

| 1.0 | 98 ± 3 | 3 ± 1.0 | 5.0 | No Effect |

| 10.0 | 65 ± 5 | 15 ± 2.0 | 2.1 | Mitochondrial Stress |

| 50.0 | 10 ± 2 | 85 ± 4.0 | 0.4 | Overt Necrosis |

Statistical Analysis:

-

Fit data to a Non-linear regression (4-parameter logistic curve) .

-

Calculate IC50 (Concentration inhibiting 50% activity).[2]

-

R-squared must be > 0.90 for a valid assay.

References

-

ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

-

OECD Test Guideline 129. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Guidelines for the Testing of Chemicals. Link

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

- Stockert, J. C., et al. (2012).Assays for viability: a comparative study between metabolic activity (MTT) and membrane integrity (LDH). Acta Histochemica. (Contextual grounding for Protocol B/C comparison).

- Banister, S. D., et al. (2019).The chemistry and pharmacology of synthetic cannabinoid receptor agonists. Handbook of Experimental Pharmacology.

Sources

Application Note: A Practical Guide to Molecular Docking of Biphenyl-4-Carboxamides for Drug Discovery

Introduction

The biphenyl-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of proteins, including enzymes and receptors.[1][2][3][4] Its prevalence stems from a combination of synthetic accessibility and the ability to present diverse substituents in a well-defined three-dimensional arrangement, enabling precise interactions within protein binding pockets. Molecular docking, a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to another (receptor), is an indispensable tool in the rational design of drugs based on this scaffold.[5][6][7] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on performing and validating molecular docking studies of biphenyl-4-carboxamide derivatives.

This guide moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.[8][9] By grounding our methods in established principles and providing a framework for critical analysis, we aim to empower researchers to generate meaningful, reproducible, and impactful results in their structure-based drug design (SBDD) endeavors.[10]

Part 1: Strategic Foundations for a Successful Docking Study

Before initiating any computational workflow, it is crucial to understand the underlying principles and make strategic decisions regarding the tools and validation methods.

The "Digital Handshake": Principles of Molecular Docking

Molecular docking simulates the binding process by exploring numerous possible conformations of a ligand within a protein's active site.[5][6][8] This process is guided by a search algorithm that generates various poses and a scoring function that estimates the binding affinity for each pose, typically expressed in kcal/mol.[7][11] A more negative score generally indicates a more favorable binding interaction.[11] The ultimate goal is to identify the most likely binding mode and rank potential ligands based on their predicted affinity.[6][11][12]

The Biphenyl-4-Carboxamide Scaffold: Opportunities and Challenges

The key structural feature of this scaffold is the biphenyl group, which is connected by a rotatable single bond. This torsional flexibility allows the two phenyl rings to adopt various dihedral angles, which can be critical for fitting into specific sub-pockets of a binding site. However, this flexibility also presents a challenge for docking algorithms, which must adequately sample this conformational space to find the optimal binding pose. The carboxamide linker provides a rigid plane and a valuable hydrogen bond donor/acceptor unit, often anchoring the molecule to key residues in the active site.

Selecting the Right Tools: Software and Force Fields

A variety of powerful docking programs are available, each with its own strengths.[10] AutoDock Vina is one of the most widely used open-source docking software packages, known for its speed and accuracy.[13][14] Commercial packages like Glide (Schrödinger) and GOLD (CCDC) offer advanced features and refined scoring functions. The choice of software often depends on the specific research question, available computational resources, and user expertise. Regardless of the software, the underlying force field —a set of parameters used to calculate potential energy—is critical for accurately describing the molecular interactions.

The Cornerstone of Trust: Protocol Validation

A docking protocol can only be trusted if it is properly validated.[8][9] The most fundamental validation method is re-docking , where a ligand from a known co-crystal structure is extracted and docked back into its receptor.[9][15] A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[16] This step confirms that the chosen software, parameters, and binding site definition are appropriate for the system under study.

Part 2: A Validated, Step-by-Step Docking Protocol

This section details a robust protocol using AutoDock Vina as an example, though the principles are broadly applicable to other docking software.

High-Level Docking Workflow

The entire process, from initial setup to final analysis, can be visualized as a systematic workflow.

This command will instruct Vina to perform the docking according to the parameters in conf.txt, generating an output file (e.g., out.pdbqt) containing the predicted binding poses and their scores, and a log file (log.txt) with details of the run. [17]

Part 3: Post-Docking Analysis and Interpretation

Obtaining a docking score is not the end of the process. Rigorous analysis is required to extract meaningful insights. [11]

The Self-Validation Check: Re-docking RMSD

For your validation run (re-docking the native ligand), the first step is to calculate the RMSD between the top-scoring docked pose and the original crystallographic pose.

-

Load Structures: Open the original crystal structure and the top-scoring docked pose in a visualization program (e.g., PyMOL).

-

Superimpose: Align the protein backbones of the two structures.

-

Calculate RMSD: Calculate the RMSD between the heavy atoms of the crystallographic ligand and the docked ligand. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode. [16]

Beyond the Score: Visual Inspection and Interaction Analysis